Nickel chromate

Übersicht

Beschreibung

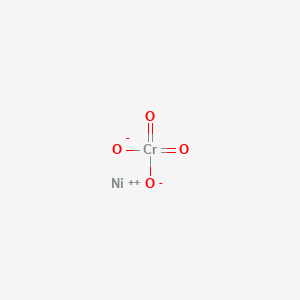

Nickel chromate is an inorganic compound with the chemical formula NiCrO₄. It is a dark maroon-colored powder that is very slightly soluble in water but soluble in hydrochloric acid. This compound is known for its high tolerance to heat and its potential to cause tumor formation and gene mutation, particularly in wildlife .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nickel chromate can be synthesized in the laboratory by heating a mixture of chromium(III) oxide and nickel oxide at temperatures between 700°C and 800°C under an oxygen pressure of 1000 atm. Alternatively, it can be produced at 535°C and 7.3 bar oxygen, but this reaction takes several days to complete. If the pressure is too low or the temperature too high but above 660°C, nickel chromium spinel (NiCr₂O₄) forms instead .

Industrial Production Methods: Industrial production of this compound typically involves the same high-temperature and high-pressure conditions as laboratory synthesis. the process may be optimized for scale, efficiency, and cost-effectiveness. Hydrothermal techniques have also been explored for the production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Nickel chromate undergoes several types of chemical reactions, including decomposition and complex formation. When heated at lower oxygen pressure around 600°C, this compound decomposes to form nickel chromite spinel, nickel oxide, and oxygen gas: [ 4 \text{NiCrO}_4 \rightarrow 2 \text{NiCr}_2\text{O}_4 + 2 \text{NiO} + 3 \text{O}_2 ]

Common Reagents and Conditions: Common reagents used in reactions with this compound include hydrochloric acid, which dissolves the compound. The decomposition reaction mentioned above occurs under specific temperature and pressure conditions .

Major Products Formed: The major products formed from the decomposition of this compound are nickel chromite spinel (NiCr₂O₄), nickel oxide (NiO), and oxygen gas (O₂) .

Wissenschaftliche Forschungsanwendungen

Nickel chromate has several scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of other nickel and chromium compounds.

Biology: Studied for its potential effects on wildlife, particularly its links to tumor formation and gene mutation.

Medicine: Investigated for its potential carcinogenic properties and its impact on human health.

Industry: Utilized in high-temperature applications due to its heat tolerance.

Wirkmechanismus

The mechanism by which nickel chromate exerts its effects involves its interaction with biological molecules. The compound’s ions can cause oxidative stress and damage to DNA, leading to mutations and potentially tumor formation. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to generate reactive oxygen species is a key factor .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Nickel chromate, a compound formed from nickel and chromium, is known for its significant biological activity and toxicity. This article explores its effects on biological systems, focusing on mechanisms of toxicity, cellular responses, and implications for human health.

This compound (NiCrO₄) is primarily used in industrial applications, including electroplating and the manufacturing of pigments. Its solubility in water varies, influencing its bioavailability and potential for biological activity. Chronic exposure to this compound can occur in occupational settings, leading to significant health risks.

1. Oxidative Stress

This compound induces oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA. Studies have shown that exposure to nickel and chromium compounds leads to distinct oxidative stress responses in various cell types:

- Gene Expression Changes : Research indicates that nickel exposure alters the expression of genes involved in oxidative stress responses. For instance, H4-II-E-C3 rat liver-derived cells exposed to nickel exhibited changes in gene expression patterns associated with oxidative stress and apoptosis .

- DNA Damage : While both nickel and chromium are genotoxic, evidence suggests that chromium primarily induces DNA damage. Nickel exposure is associated with hypoxic responses rather than direct DNA damage .

2. Epigenetic Modifications

This compound has been implicated in epigenetic changes that affect gene expression without altering the DNA sequence. This includes:

- Histone Modification : Nickel exposure has been shown to increase tri-methylation of histone H3 lysine 4 (H3K4), which is associated with active transcription . This modification can lead to alterations in gene expression patterns that may contribute to carcinogenesis.

- DNA Methylation : Exposure to chromium compounds has been linked to hypermethylation of tumor suppressor genes, further complicating the carcinogenic potential of these metals .

Case Studies and Epidemiological Evidence

Numerous studies have highlighted the health risks associated with this compound exposure:

- Lung Cancer Risk : A pooled analysis of 14 case-control studies indicated an increased risk of lung cancer associated with occupational exposure to nickel and hexavalent chromium. The odds ratios for lung cancer were significantly elevated for high cumulative exposures to these metals .

- Chronic Health Effects : Long-term exposure has been linked to respiratory issues, skin irritation, and systemic toxicity. In animal models, this compound exposure resulted in metabolic disturbances similar to diabetes, indicating broader systemic impacts .

Data Tables

| Biological Effect | This compound | Mechanism |

|---|---|---|

| Oxidative Stress | Induces ROS production | Alters mitochondrial function |

| DNA Damage | Limited evidence | Primarily attributed to chromium |

| Histone Modification | Increased H3K4 tri-methylation | Alters transcriptional activity |

| Lung Cancer Risk | Elevated odds ratios | Associated with occupational exposure |

Eigenschaften

IUPAC Name |

dioxido(dioxo)chromium;nickel(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.Ni.4O/q;+2;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGAXAFUJMMYEPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrNiO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201027437 | |

| Record name | Nickel chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.687 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14721-18-7 | |

| Record name | Chromic acid, nickel(2+) salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014721187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel chromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.